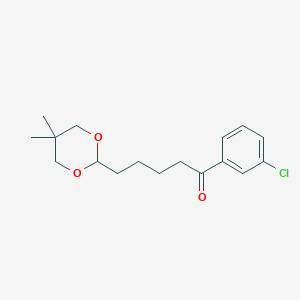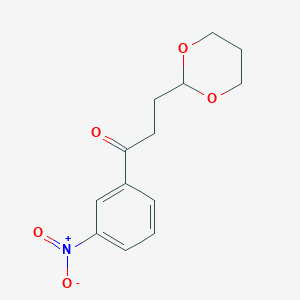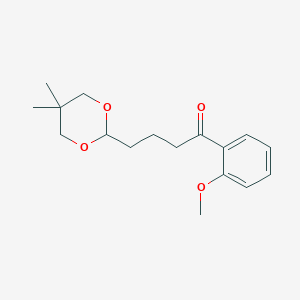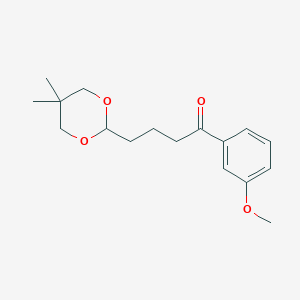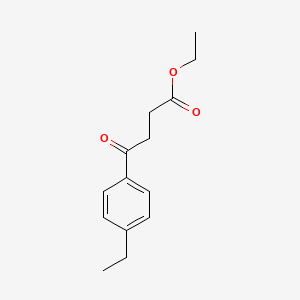
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “Ethyl 4-(4-ethylphenyl)-4-oxobutyrate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by a carbonyl adjacent to an ether linkage .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst .
Molecular Structure Analysis
The molecular structure of a compound like this would consist of a butyrate ester group attached to a phenyl ring with an ethyl substituent .
Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .
Applications De Recherche Scientifique
Chemical Synthesis and Transformations : Research has been conducted on the synthesis and transformation of ethyl 4-oxobutyrate derivatives. For example, studies have explored the biosynthesis of gamma-substituted-gamma-butyrolactones from ethyl 4-oxobutyrate (Fagan, Kepner, & Webb, 1981) and the hydrogenation of ethyl esters of 4-phenyl-and (2-furyl)-substituted 2,4-dioxobutyric acids (Slavinska et al., 2006).
Antimicrobial Properties : Some studies have focused on the antimicrobial properties of ethyl 2-arylhydrazono-3-oxobutyrate derivatives. For instance, certain compounds in this class have shown significant activity against Staphylococcus aureus (Kucukguzel et al., 1999).
Enzyme-Catalyzed Synthesis : Ethyl 4-phenyl-4-oxobutyrate (EPOB) has been used in studies exploring enzyme-catalyzed synthesis, leading to optically active ethyl 4-phenyl-4-hydroxybutyrate (EPHB), a compound of interest in pharmaceutical applications (Xia et al., 2013).
Asymmetric Synthesis : Research has been conducted on the asymmetric synthesis of ethyl 3,3-dimethyl-2-hydroxy-4-oxobutyrate, a process that can be critical for producing enantiopure compounds used in various chemical applications (Wang, 2014).
Pharmaceutical Intermediate Synthesis : The compound has also been studied as an intermediate in the synthesis of pharmaceutical agents. For example, it has been used in the synthesis of an intermediate for antiobesity agent rimonabant (Hao, 2007).
Hydrogenation in Ionic Liquid Systems : Ethyl 4-chloro-3-oxobutyrate has been studied for its enantioselective hydrogenation in ionic liquid systems, which is important for the synthesis of chiral compounds (Starodubtseva et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(4-ethylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-11-5-7-12(8-6-11)13(15)9-10-14(16)17-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWFWFSIBIKQJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645755 |
Source


|
| Record name | Ethyl 4-(4-ethylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate | |
CAS RN |
57821-79-1 |
Source


|
| Record name | Ethyl 4-ethyl-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57821-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(4-ethylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)
![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)



